molecular formula C8H10N2O2S2 B12533320 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile CAS No. 675832-94-7

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile

Katalognummer: B12533320
CAS-Nummer: 675832-94-7
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: NKPFYHKLFLYNQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and two sulfanyl groups attached to a but-2-enedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl mercaptan with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features and the versatility of its chemical reactivity

Eigenschaften

CAS-Nummer

675832-94-7

Molekularformel

C8H10N2O2S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

2,3-bis(2-hydroxyethylsulfanyl)but-2-enedinitrile

InChI

InChI=1S/C8H10N2O2S2/c9-5-7(13-3-1-11)8(6-10)14-4-2-12/h11-12H,1-4H2

InChI-Schlüssel

NKPFYHKLFLYNQQ-UHFFFAOYSA-N

Kanonische SMILES

C(CSC(=C(C#N)SCCO)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.